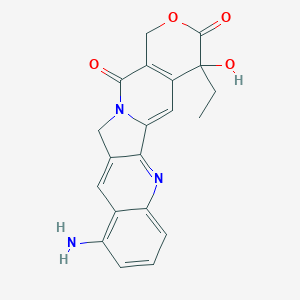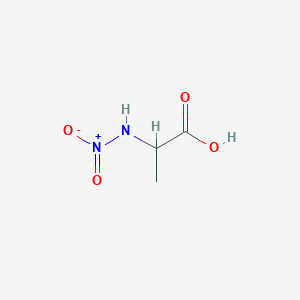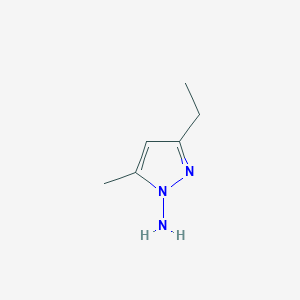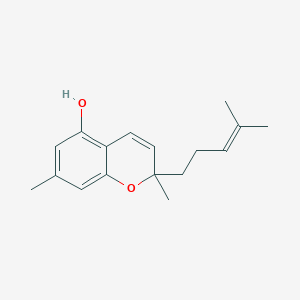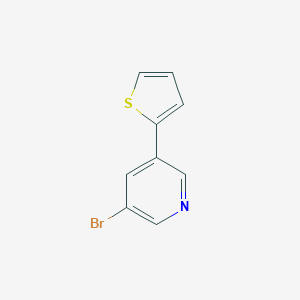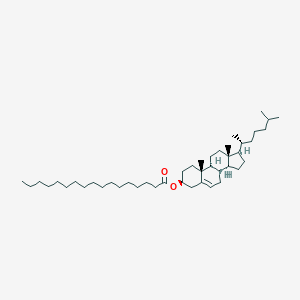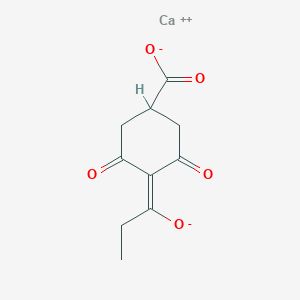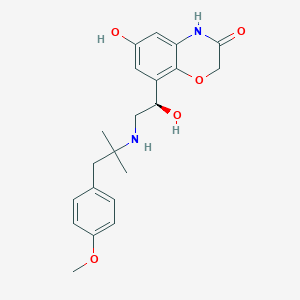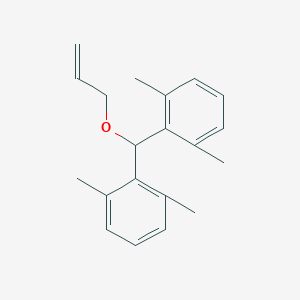
2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is an organic compound with the molecular formula C20H24O It is characterized by the presence of two 1,3-dimethylbenzene groups connected by an allyloxy methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) typically involves the reaction of 1,3-dimethylbenzene with an allyloxy methylene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The allyloxy methylene bridge and the aromatic rings can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) exerts its effects depends on its interaction with molecular targets. The allyloxy methylene bridge and the aromatic rings can interact with various enzymes and receptors, influencing biochemical pathways. The exact mechanism of action may vary based on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
- 2,2’-((Methyloxy)methylene)bis(1,3-dimethylbenzene)
- 2,2’-((Ethoxy)methylene)bis(1,3-dimethylbenzene)
- 2,2’-((Propoxy)methylene)bis(1,3-dimethylbenzene)
Comparison: 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is unique due to the presence of the allyloxy group, which can impart different chemical and physical properties compared to its methyloxy, ethoxy, and propoxy analogs
Propriétés
IUPAC Name |
2-[(2,6-dimethylphenyl)-prop-2-enoxymethyl]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-6-13-21-20(18-14(2)9-7-10-15(18)3)19-16(4)11-8-12-17(19)5/h6-12,20H,1,13H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXIYBEIVFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)
